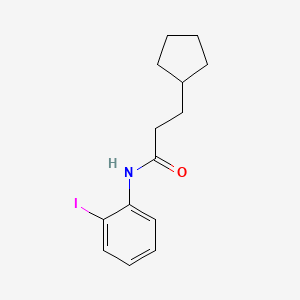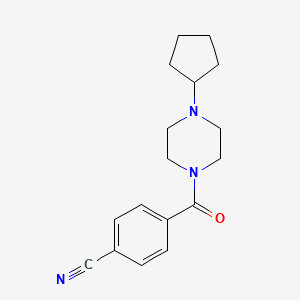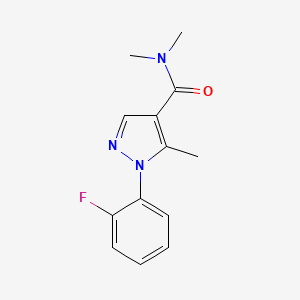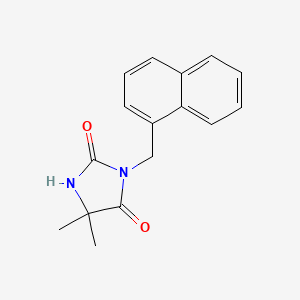
3-cyclopentyl-N-(2-iodophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclopentyl-N-(2-iodophenyl)propanamide, also known as CPIP, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. CPIP is a selective inhibitor of the sigma-1 receptor, which is a protein that plays a crucial role in several physiological processes.
Mecanismo De Acción
3-cyclopentyl-N-(2-iodophenyl)propanamide selectively binds to the sigma-1 receptor, which is a chaperone protein that is involved in several physiological processes, including calcium signaling, neuroprotection, and cell survival. The binding of 3-cyclopentyl-N-(2-iodophenyl)propanamide to the sigma-1 receptor results in the modulation of several signaling pathways, including the ERK and AKT pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
3-cyclopentyl-N-(2-iodophenyl)propanamide has been shown to have several biochemical and physiological effects, including the modulation of calcium signaling, the inhibition of oxidative stress, and the modulation of the immune response. 3-cyclopentyl-N-(2-iodophenyl)propanamide has also been shown to enhance the survival and differentiation of neural stem cells, inhibit the growth and proliferation of cancer cells, and modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-cyclopentyl-N-(2-iodophenyl)propanamide in lab experiments include its selectivity for the sigma-1 receptor, its ability to modulate several signaling pathways, and its potential therapeutic applications in several fields. The limitations of using 3-cyclopentyl-N-(2-iodophenyl)propanamide in lab experiments include its relatively low yield and purity, the need for specialized equipment and expertise for its synthesis, and the potential for off-target effects.
Direcciones Futuras
The potential therapeutic applications of 3-cyclopentyl-N-(2-iodophenyl)propanamide are vast, and several future directions can be explored. One future direction is to study the neuroprotective effects of 3-cyclopentyl-N-(2-iodophenyl)propanamide in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another future direction is to explore the potential use of 3-cyclopentyl-N-(2-iodophenyl)propanamide in the treatment of infectious diseases, such as tuberculosis and malaria. Additionally, the potential use of 3-cyclopentyl-N-(2-iodophenyl)propanamide as an adjuvant therapy in cancer treatment can be further explored.
Métodos De Síntesis
The synthesis of 3-cyclopentyl-N-(2-iodophenyl)propanamide involves several steps, including the reaction of 2-iodobenzoic acid with cyclopentylmagnesium bromide, followed by the reaction of the resulting cyclopentylbenzoic acid with N,N-dimethylpropanamide. The final product is obtained by treating the intermediate with trifluoroacetic acid. The yield of 3-cyclopentyl-N-(2-iodophenyl)propanamide is approximately 50%, and the purity of the compound is verified by HPLC analysis.
Aplicaciones Científicas De Investigación
3-cyclopentyl-N-(2-iodophenyl)propanamide has been extensively studied for its potential therapeutic applications in several fields, including neuroscience, oncology, and immunology. In neuroscience, 3-cyclopentyl-N-(2-iodophenyl)propanamide has been shown to have neuroprotective effects against ischemic injury and oxidative stress in vitro and in vivo. 3-cyclopentyl-N-(2-iodophenyl)propanamide has also been shown to enhance the survival and differentiation of neural stem cells, suggesting its potential use in regenerative medicine.
In oncology, 3-cyclopentyl-N-(2-iodophenyl)propanamide has been shown to inhibit the growth and proliferation of several cancer cell lines, including breast cancer, lung cancer, and melanoma. 3-cyclopentyl-N-(2-iodophenyl)propanamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting its potential use as an adjuvant therapy.
In immunology, 3-cyclopentyl-N-(2-iodophenyl)propanamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines. 3-cyclopentyl-N-(2-iodophenyl)propanamide has also been shown to enhance the phagocytic activity of macrophages, suggesting its potential use in the treatment of infectious diseases.
Propiedades
IUPAC Name |
3-cyclopentyl-N-(2-iodophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO/c15-12-7-3-4-8-13(12)16-14(17)10-9-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBCDYSEOGRERD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-(2-iodophenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Azetidin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1]benzothiol-2-yl)methanone](/img/structure/B7474059.png)
![Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7474062.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide](/img/structure/B7474073.png)


![3-hydroxy-N-[(2-methylphenyl)methyl]benzamide](/img/structure/B7474107.png)



![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-(4-methylphenyl)propan-1-one](/img/structure/B7474130.png)


